5-Bromoisatin
Overview
Description
5-Bromoisatin is a brominated derivative of isatin, a compound with a significant presence in academic research due to its diverse biological activities and potential applications in medicinal chemistry. While the provided data does not directly discuss 5-Bromoisatin, it does mention various brominated compounds and their syntheses, which can be related to the general class of brominated heterocyclic compounds like 5-Bromoisatin.
Synthesis Analysis
The synthesis of brominated heterocyclic compounds is a topic of interest in several studies. For instance, the synthesis of 5-bromo-2-iodopyrimidine as an intermediate in palladium-catalysed cross-coupling reactions is described, which is relevant to the synthesis of brominated compounds like 5-Bromoisatin . Additionally, the synthesis of various 5-Bromoisatin derivatives is reported, indicating the versatility of 5-Bromoisatin as a starting material for creating a wide range of heterocyclic compounds with potential antibacterial activity .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex and diverse. One study reports the crystal structure of a 5-bromonicotinic acid derivative, providing insights into the molecular configuration and intermolecular interactions, such as hydrogen bonding, which could be similar in 5-Bromoisatin derivatives . These structural analyses are crucial for understanding the reactivity and potential biological activity of these compounds.
Chemical Reactions Analysis
Brominated heterocycles are known to participate in various chemical reactions. The data includes examples of brominated compounds undergoing cross-coupling reactions , which could be applicable to 5-Bromoisatin in synthesizing more complex molecules. Additionally, the synthesis of 5-Bromoisatin derivatives involves reactions with different reagents to produce compounds with potential antiviral and antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds like 5-Bromoisatin are influenced by the presence of the bromine atom. These properties are essential for the compound's reactivity and biological activity. For example, the study on 6-Bromoisatin, a closely related compound, discusses its efficacy in inhibiting cancer cell proliferation and inducing apoptosis, as well as its physical properties confirmed by NMR spectroscopy . These findings can provide a basis for understanding the properties of 5-Bromoisatin.
Scientific Research Applications
Anticancer Properties
5-Bromoisatin, predominantly found in marine molluscs, has demonstrated potential anticancer properties. A study by Esmaeelian et al. (2013) identified 6-bromoisatin, a close derivative, as effective in inhibiting colon cancer cell proliferation and inducing apoptosis, thus preventing early-stage tumor formation in a colorectal cancer rodent model. The compound enhanced apoptotic index and reduced cell proliferation in the distal colon without significant side effects (Esmaeelian et al., 2013). Similarly, Benkendorff et al. (2012) found that tyrindoleninone and 6-bromoisatin from Dicathais orbita selectively induced apoptosis in female reproductive cancer cells but not in primary-derived human reproductive granulosa cells, indicating their potential for treating female reproductive cancers (Benkendorff et al., 2012).
Inhibition of Inflammation
Research by Ahmad et al. (2017) highlighted the anti-inflammatory properties of 6-bromoisatin. In their study, both 6-bromoisatin and extracts from the Muricidae mollusc showed effectiveness in reducing lipopolysaccharide-induced acute lung inflammation in a mouse model. This suggests its potential for development as a natural therapeutic agent for inflammation (Ahmad et al., 2017).
Applications in Drug Synthesis and Antibacterial Activity
Chemchem et al. (2020) explored the synthesis of isatin Schiff bases, including 5-bromoisatin, using green chemistry methods. These compounds exhibited antibacterial activity against various bacterial strains, suggesting their utility in the development of new antibacterial agents. The study also conducted a quantitative structure-activity relationship (QSAR) analysis to rationalize the antibacterial activity of these synthesized compounds (Chemchem et al., 2020).
Safety And Hazards
properties
IUPAC Name |
5-bromo-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVCESWADCIXJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236037 | |
Record name | 5-Bromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromoisatin | |
CAS RN |
87-48-9 | |
Record name | 5-Bromoisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromoisatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromoisatin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4980 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Bromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromoindoline-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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